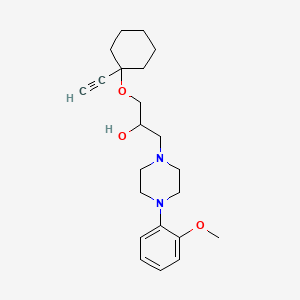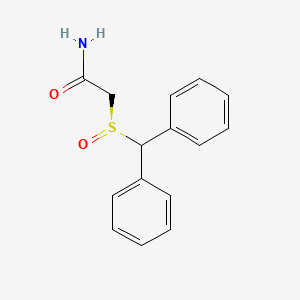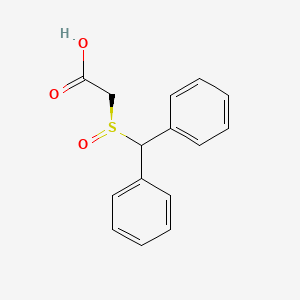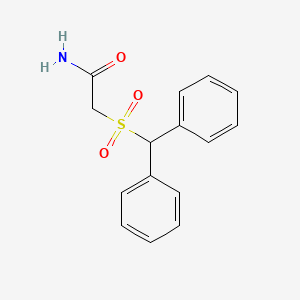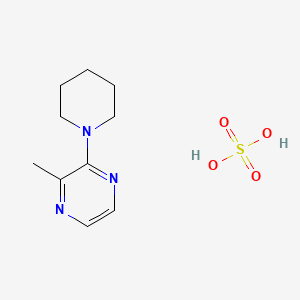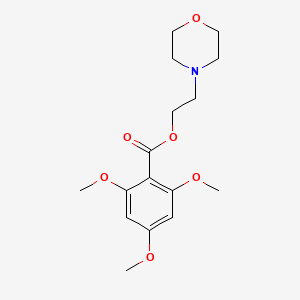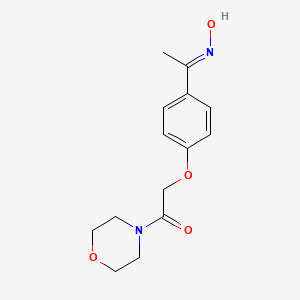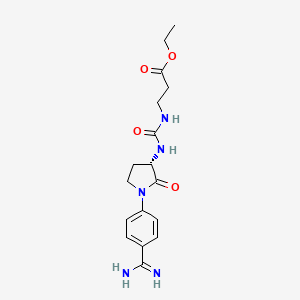
Orbofiban
Descripción general
Descripción
Orbofiban es un antagonista del receptor de plaquetas glucoproteína IIb/IIIa activo por vía oral. Es un inhibidor potente y específico de la unión del fibrinógeno a la glucoproteína IIb/IIIa, lo que lleva a la inhibición de la agregación plaquetaria. Este compuesto se ha estudiado por su potencial para prevenir la formación de trombos, particularmente en el contexto de síndromes coronarios agudos y reestenosis después de intervenciones percutáneas .
Métodos De Preparación
Orbofiban se puede sintetizar a través de varias rutas sintéticas. Un método común implica la preparación de su forma de acetato. La síntesis típicamente incluye la reacción de 3-[(3S)-1-(4-carbamimidoylfenil)-2-oxopirrolidin-3-il]carbamoylamino]propanoato de etilo con reactivos apropiados bajo condiciones controladas. Los métodos de producción industrial a menudo implican el uso de solventes como dimetilsulfóxido (DMSO) y polietilenglicol (PEG) para la preparación de soluciones madre .
Análisis De Reacciones Químicas
Orbofiban se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios productos de oxidación.
Reducción: El compuesto se puede reducir usando agentes reductores comunes.
Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en el grupo carbamimidoylfenil. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos.
Aplicaciones Científicas De Investigación
Orbofiban se ha estudiado ampliamente por sus aplicaciones en varios campos:
Química: this compound se utiliza como un compuesto modelo para estudiar la inhibición de la agregación plaquetaria.
Biología: Se utiliza para investigar el papel de la glucoproteína IIb/IIIa en la función plaquetaria y la formación de trombos.
Medicina: this compound se ha explorado como un posible agente terapéutico para prevenir eventos trombóticos en pacientes con síndromes coronarios agudos.
Industria: El compuesto se utiliza en el desarrollo de fármacos antiplaquetarios y en investigaciones relacionadas con enfermedades cardiovasculares .
Mecanismo De Acción
Orbofiban ejerce sus efectos al inhibir específicamente la unión del fibrinógeno a la glucoproteína IIb/IIIa en la superficie de las plaquetas. Esta inhibición previene la agregación plaquetaria y la formación de trombos. Los objetivos moleculares de this compound incluyen el receptor de glucoproteína IIb/IIIa, y las vías involucradas están principalmente relacionadas con la activación y agregación plaquetaria .
Comparación Con Compuestos Similares
Orbofiban se compara con otros antagonistas de la glucoproteína IIb/IIIa como xemilofiban, sibrafiban, lefradafiban y tirofiban. Si bien todos estos compuestos inhiben la agregación plaquetaria, this compound es único debido a su alta biodisponibilidad, larga vida media y potencial seguridad para la administración oral crónica. Compuestos similares incluyen:
- Xemilofiban
- Sibrafiban
- Lefradafiban
- Tirofiban Estos compuestos comparten mecanismos de acción similares pero difieren en sus propiedades farmacocinéticas y eficacia clínica .
Propiedades
IUPAC Name |
ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDOPFARMOLELX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167543 | |
| Record name | Orbofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163250-90-6 | |
| Record name | Orbofiban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163250-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orbofiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orbofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORBOFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



